3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a pyrazine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Pyrazine Ring Formation: The pyrazine ring is often synthesized through condensation reactions involving diamines and dicarbonyl compounds.
Final Coupling: The final step involves coupling the benzimidazole, azetidine, and pyrazine moieties under specific reaction conditions to form the desired compound.
Chemical Reactions Analysis
3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying from room temperature to elevated temperatures.
Scientific Research Applications
3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes to exert its effects.
Comparison with Similar Compounds
3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile can be compared with other similar compounds:
Similar Compounds: Benzimidazole derivatives, azetidine derivatives, and pyrazine derivatives.
Properties
IUPAC Name |
3-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-11-20-13-4-2-3-5-15(13)22(11)12-9-21(10-12)16-14(8-17)18-6-7-19-16/h2-7,12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKCEIPSYWLXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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